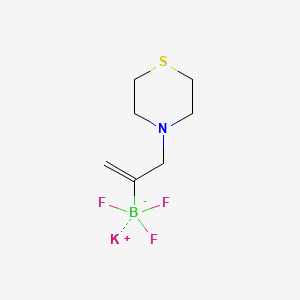

Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate

Vue d'ensemble

Description

Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate, also known as KPMT, is an organic compound with the molecular formula C6H12F3NO3S. It is a white, crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethyl formamide. KPMT is a useful reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It has also been used in the synthesis of various pharmaceuticals, as well as in the synthesis of other organic compounds.

Applications De Recherche Scientifique

Ion-Selective Electrodes

This compound has potential applications in the development of potassium-selective electrodes. These electrodes can be used for measuring potassium ion concentrations in various environments, from clinical blood samples to environmental water sources. The compound’s ability to form part of a hydrophobic solid contact layer in such electrodes can improve their potential reproducibility and stability .

Ratiometric Fluorescence Imaging

In cellular biology, the compound could be used to create sensors for ratiometric fluorescence imaging of potassium within living cells. This application is crucial for understanding cellular processes that involve potassium ions, such as nerve impulse transmission and muscle contraction. The compound’s properties may allow for the development of sensors that can measure intracellular potassium levels with high selectivity and sensitivity .

Antisense Oligonucleotides

The thiomorpholino group within the compound suggests its utility in the synthesis of antisense oligonucleotides (ASOs). These ASOs can be designed to modulate gene expression by binding to RNA sequences. This application is particularly relevant in genetic research and the development of therapeutic agents for diseases caused by genetic mutations .

Propriétés

IUPAC Name |

potassium;trifluoro(3-thiomorpholin-4-ylprop-1-en-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BF3NS.K/c1-7(8(9,10)11)6-12-2-4-13-5-3-12;/h1-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTIDFMWPJVQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)CN1CCSCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BF3KNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

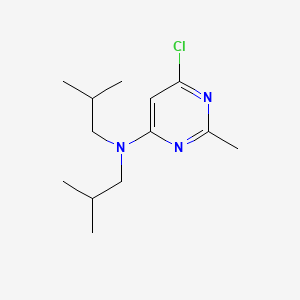

![2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine](/img/structure/B1465799.png)

![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1465804.png)

![Methyl 2-{[6-(propan-2-yl)pyrimidin-4-yl]amino}acetate](/img/structure/B1465811.png)